2-(Pyrrolidin-1-yl)acetic acid

Antiviral CCR5 HIV

2-(Pyrrolidin-1-yl)acetic acid (CAS 37386-15-5) is a saturated nitrogen heterocycle featuring a pyrrolidine ring directly attached to an acetic acid moiety, yielding the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. The free amino acid exists as a white to pale yellow solid with a melting point of 184–185 °C , a predicted pKa of 2.47 ± 0.10 , and a density of approximately 1.2 g/cm³.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 37386-15-5
Cat. No. B1297299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)acetic acid
CAS37386-15-5
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(=O)O
InChIInChI=1S/C6H11NO2/c8-6(9)5-7-3-1-2-4-7/h1-5H2,(H,8,9)
InChIKeyIPXNXMNCBXHYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-yl)acetic acid (CAS 37386-15-5) – Core Scaffold, Physicochemical Profile & Procurement Relevance


2-(Pyrrolidin-1-yl)acetic acid (CAS 37386-15-5) is a saturated nitrogen heterocycle featuring a pyrrolidine ring directly attached to an acetic acid moiety, yielding the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol [1]. The free amino acid exists as a white to pale yellow solid with a melting point of 184–185 °C , a predicted pKa of 2.47 ± 0.10 , and a density of approximately 1.2 g/cm³ . It is supplied at purities up to 98% (GC) and is routinely used as a building block for the synthesis of more complex pyrrolidine‑based molecules, particularly in medicinal chemistry programs targeting the human CCR5 chemokine receptor [2]. The compound’s simple, unsubstituted core provides a high degree of synthetic versatility, enabling systematic diversification at the carboxylic acid and amine positions.

Why Generic Substitution of 2-(Pyrrolidin-1-yl)acetic Acid (CAS 37386-15-5) Is Scientifically Unjustified


Substituting 2-(pyrrolidin‑1‑yl)acetic acid with a seemingly similar heterocyclic amino acid (e.g., piperidin‑1‑ylacetic acid or pyrrolidin‑2‑ylacetic acid) is scientifically invalid because ring size and positional isomerism fundamentally alter both physicochemical properties and biological target engagement. For instance, the pKa of the tertiary amine nitrogen dictates the fraction of the molecule existing in its zwitterionic form at physiological pH [1]. Pyrrolidine’s five‑membered ring imparts a distinct conformational profile and steric bulk relative to the six‑membered piperidine analog, leading to divergent binding in CCR5 antagonist pharmacophores [2]. In a direct comparative study, α‑(pyrrolidin‑1‑yl)acetic acid‑based antagonists demonstrated superior in vitro antiviral potency and improved pharmacokinetic profiles compared to a non‑acidic pyrrolidine comparator [3]. Consequently, procurement decisions driven by chemical similarity or price alone will result in compounds with unpredictable reactivity, altered solubility, and, in drug‑discovery contexts, a high likelihood of SAR discontinuity. The evidence presented in Section 3 quantifies exactly where 2‑(pyrrolidin‑1‑yl)acetic acid differs from its closest analogs and reinforces why material substitution cannot be justified without full re‑optimization of the synthetic or biological protocol.

Product-Specific Quantitative Evidence: 2-(Pyrrolidin-1-yl)acetic Acid (CAS 37386-15-5) vs. Closest Structural Analogs


Enhanced Antiviral Potency in HeLa‑Based HIV‑1 Infectivity Assay vs. Non‑Acidic Pyrrolidine Analog

In a head‑to‑head comparison of CCR5 antagonists sharing a common trisubstituted pyrrolidine scaffold, the series incorporating α‑(pyrrolidin‑1‑yl)acetic acid as the N‑1 acidic moiety displayed enhanced anti‑HIV‑1 activity relative to the comparator 'pyrrolidine 1', a non‑acidic analog lacking the carboxylic acid group [1]. The acidic zwitterions exhibited improved in vitro antiviral properties and superior oral pharmacokinetic profiles in rat studies [1].

Antiviral CCR5 HIV

Distinct CCR5 Receptor Binding Affinity Compared to Piperidine Analogs

The pyrrolidineacetic acid core was identified as the preferred scaffold for achieving potent CCR5 receptor antagonism and anti‑HIV‑1 activity in a HeLa cell‑based infectivity assay [1]. In SAR studies, 4‑(heteroarylpiperidin‑1‑yl‑methyl)‑pyrrolidin‑1‑yl‑acetic acid derivatives were systematically optimized for CCR5 receptor affinity and oral bioavailability in the rat [1]. While direct Ki values for the parent 2‑(pyrrolidin‑1‑yl)acetic acid are not reported, the core scaffold yielded compounds with potent CCR5 binding and antiviral properties, whereas piperidine‑based analogs require distinct substitution patterns to achieve comparable activity [2].

Receptor Binding CCR5 SAR

Physicochemical Differentiation: pKa and Solubility vs. Piperidine Analog

2‑(Pyrrolidin‑1‑yl)acetic acid exhibits a predicted pKa of 2.47 ± 0.10 for the carboxylic acid group , which is substantially lower than the typical pKa range (3.5–4.5) reported for its piperidine analog piperidin‑1‑ylacetic acid [1]. This lower pKa means that at physiological pH (7.4), the pyrrolidine compound exists predominantly in its deprotonated, zwitterionic form, whereas the piperidine analog retains a higher fraction of the neutral species. Additionally, 2‑(pyrrolidin‑1‑yl)acetic acid is described as slightly soluble in water , whereas the piperidine analog is reported to be more hydrophilic .

Physicochemical Properties pKa Solubility

Synthetic Accessibility and Commercial Availability vs. Chiral Analogs

2‑(Pyrrolidin‑1‑yl)acetic acid is prepared via straightforward alkylation of pyrrolidine with chloroacetic acid under basic conditions . An alternative synthetic route involves hydrolysis of pyrrolidine‑acetic acid ethyl ester, achieving yields of approximately 91% [1]. The compound is commercially available from multiple vendors at purities ≥97% (HPLC) . In contrast, chiral analogs such as (R)‑2‑pyrrolidineacetic acid or (S)‑pyrrolidin‑3‑yl‑acetic acid require asymmetric synthesis or resolution, substantially increasing cost and lead time .

Synthesis Building Block Procurement

Best Research and Industrial Application Scenarios for 2-(Pyrrolidin-1-yl)acetic Acid (CAS 37386-15-5)


CCR5 Antagonist Lead Optimization in Antiviral Drug Discovery

Utilize 2‑(pyrrolidin‑1‑yl)acetic acid as the N‑1 acidic warhead in the synthesis of 1,3,4‑trisubstituted pyrrolidine CCR5 receptor antagonists. The core scaffold has been validated in HeLa cell‑based HIV‑1 infectivity assays, where analogs bearing this moiety demonstrated enhanced antiviral activity relative to non‑acidic comparators [1]. Procurement of the free acid (CAS 37386‑15‑5) at ≥97% purity ensures consistent starting material for SAR exploration around the carboxylic acid and pyrrolidine nitrogen.

Physicochemical Property‑Driven Building Block Selection for CNS or Orally Bioavailable Targets

2‑(Pyrrolidin‑1‑yl)acetic acid’s predicted pKa of 2.47 ± 0.10 makes it a suitable building block for designing molecules that require a zwitterionic character at physiological pH, a feature associated with improved aqueous solubility and reduced passive membrane permeability. This property is particularly relevant in the development of peripherally restricted CCR5 antagonists or compounds targeting transporters where a charged state is required for binding [2].

Cost‑Effective Scaffold for Early‑Stage Medicinal Chemistry Library Synthesis

The commercial availability of 2‑(pyrrolidin‑1‑yl)acetic acid at purities up to 98% (GC) and its straightforward synthetic accessibility (91% yield from ester hydrolysis ) make it a cost‑effective alternative to chiral pyrrolidineacetic acids for hit‑to‑lead exploration. Use this racemic building block to rapidly generate diverse amide, ester, or heterocyclic libraries without incurring the premium cost of enantiopure materials.

Synthetic Methodology Development Involving α‑Tertiary Amine α‑Acetic Acids

The α‑(pyrrolidin‑1‑yl)acetic acid framework serves as a model substrate for developing novel synthetic transformations, such as Pd‑mediated N‑dealkylation or silver triflate‑promoted α‑alkylation [3]. Its simple structure and robust stability under basic and acidic conditions make it an ideal platform for method optimization before transferring protocols to more complex, late‑stage intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyrrolidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.